

Olfactory properties of trans-2-Tridecen-1-ol

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Compound of Interest

Compound Name: *trans-2-Tridecen-1-ol*

Cat. No.: B7803506

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An In-depth Technical Guide on the Olfactory Properties of **trans-2-Tridecen-1-ol**

This technical guide provides a comprehensive overview of the olfactory properties of **trans-2-Tridecen-1-ol**, targeting researchers, scientists, and drug development professionals. The document synthesizes available data on its odor profile, outlines relevant experimental methodologies for its characterization, and explores the relationship between its chemical structure and sensory perception.

Physico-chemical Properties

The olfactory characteristics of a molecule are intrinsically linked to its physico-chemical properties, which influence its volatility and interaction with olfactory receptors.

Table 1: Physico-chemical Data of **trans-2-Tridecen-1-ol**

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₆ O	[1]
Molecular Weight	198.34 g/mol	[2]
CAS Number	74962-98-4	[2]
Appearance	Colorless to light yellow clear liquid	[1]
Boiling Point	282-283 °C (lit.)	[2]
Flash Point	>230 °F	[2]
Density	0.853 g/mL at 25 °C (lit.)	[2]
Refractive Index	n ₂₀ /D 1.455 (lit.)	[2]
Solubility	Soluble in alcohol; very slightly soluble in water.	[3]

Olfactory Profile

While a specific, quantitatively determined olfactory threshold for **trans-2-Tridecen-1-ol** is not readily available in the reviewed literature, its odor profile has been qualitatively described. It is generally characterized as having a medium odor strength with high substantivity, lasting over 168 hours on a smelling strip.

Table 2: Qualitative Olfactory Descriptors for **trans-2-Tridecen-1-ol**

Odor Descriptor	Description	Reference(s)
Primary Notes	Waxy, clean, fatty, watery	[4]
Secondary Notes	Cilantro, rue, citrus rind	[4]
Other Descriptors	Fruity aroma, strong floral odor, laundered cloth	[1][5]

Experimental Protocols for Olfactory Analysis

The characterization of the olfactory properties of a compound like **trans-2-Tridecen-1-ol** involves a combination of instrumental analysis and sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a pivotal technique for identifying odor-active compounds in a sample. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Methodology:

- **Sample Preparation:** A solution of **trans-2-Tridecen-1-ol** is prepared in a volatile, odorless solvent (e.g., ethanol). For complex matrices, a solvent extraction or solid-phase microextraction (SPME) can be employed to isolate volatile compounds.
- **Instrumentation:** A gas chromatograph is equipped with a capillary column (e.g., a polar column like DB-WAX for alcohols). The column effluent is split between a conventional detector (e.g., Flame Ionization Detector - FID, or Mass Spectrometer - MS) and a sniffing port.
- **GC Conditions:**
 - **Injector Temperature:** Typically 250 °C.
 - **Oven Program:** A temperature gradient is applied to ensure the separation of compounds, for instance, starting at 40 °C and ramping to 240 °C.
 - **Carrier Gas:** Helium or Hydrogen.
- **Olfactometry:** A trained panelist sniffs the effluent from the sniffing port, which is supplied with humidified air to prevent nasal dehydration. The panelist records the retention time, describes the odor, and rates its intensity for each detected scent.
- **Data Analysis:** The olfactogram (a chromatogram of odors) is aligned with the chemical chromatogram from the FID or MS to correlate specific chemical compounds with their odors.

Sensory Panel Evaluation for Odor Threshold Determination

The determination of an odor threshold is a critical quantitative measure of a compound's odor potency. The three-alternative forced-choice (3-AFC) method is a commonly used and robust procedure.

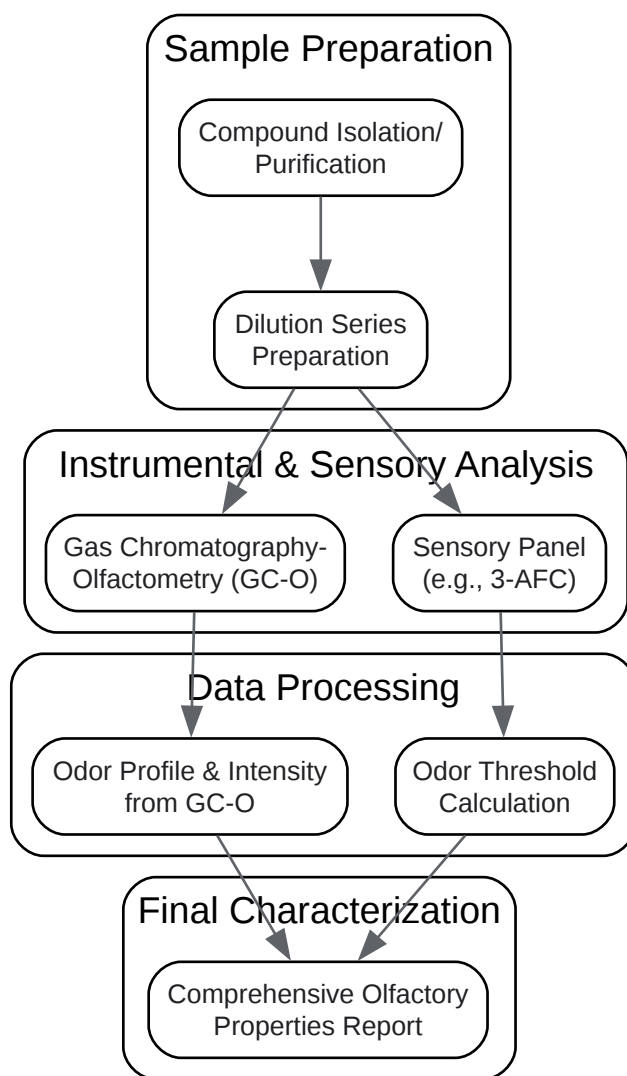
Methodology:

- **Panelist Selection:** A panel of assessors (typically 15-20) is screened for their olfactory acuity and ability to perform consistently.
- **Sample Preparation:** A geometric dilution series of **trans-2-Tridecen-1-ol** is prepared in an odorless diluent (e.g., water with a co-solvent like ethanol, or paraffin oil).
- **Presentation:** For each concentration level, three samples are presented to each panelist in identical, opaque containers. Two contain the blank diluent, and one contains the odorant at that concentration. The position of the odorant-containing sample is randomized.
- **Task:** Panelists are instructed to sniff each sample and identify the one that is different from the other two.
- **Data Analysis:** The number of correct identifications is recorded for each panelist at each concentration. The individual threshold is the lowest concentration at which the panelist can reliably detect the odorant. The group threshold is typically calculated as the concentration at which 50% of the panel can detect the odorant above chance.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive olfactory characterization of a target compound.

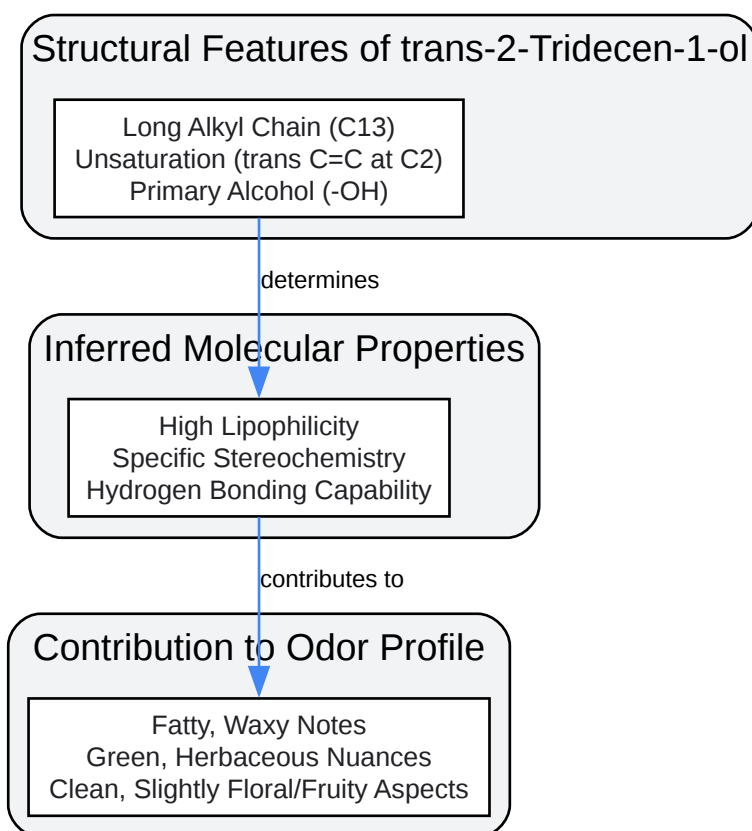


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Caption: General experimental workflow for olfactory analysis.

Structure-Odor Relationship

The perceived odor of a molecule is a direct consequence of its structural features, which dictate its interaction with olfactory receptors.



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